SHP2 protein degrader-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SHP2 protein degrader-1 is a highly efficient allosteric inhibitor targeting SHP2, a protein tyrosine phosphatase encoded by the PTPN11 gene. SHP2 plays a crucial role in regulating cellular processes such as proliferation, survival, migration, and differentiation by participating in various cell-signaling pathways, including RAS-ERK1/2, PI3K-AKT, and JAK-STAT pathways . This compound effectively induces the degradation of SHP2 protein, leading to cell apoptosis and showing promising potential for studying diseases associated with SHP2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SHP2 protein degrader-1 involves the design and creation of proteolysis targeting chimeras (PROTACs) using a SHP2 allosteric inhibitor as the warhead. The synthetic route typically includes the following steps:
Formation of the Warhead: The SHP2 allosteric inhibitor is synthesized through a series of chemical reactions, including nucleophilic substitution and amide bond formation.
Linker Attachment: A linker molecule is attached to the warhead through a coupling reaction, often involving the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
E3 Ligase Ligand Attachment: The final step involves attaching an E3 ligase ligand to the linker, forming the complete PROTAC molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification techniques, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: SHP2 protein degrader-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
SHP2 protein degrader-1 has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable chemical tool for studying the biology of SHP2 and its role in cellular signaling pathways.
Biology: The compound is used to investigate the molecular mechanisms underlying SHP2-related diseases, such as cancer and inflammatory disorders.
Medicine: this compound shows potential as a therapeutic agent for treating cancers with dysregulated SHP2 activity. .
Mechanism of Action
SHP2 protein degrader-1 exerts its effects through a mechanism involving the recruitment of the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of SHP2 protein. This degradation disrupts SHP2’s role in cellular signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis . The compound effectively targets SHP2’s scaffolding function and degrades activating mutants of SHP2, such as E76K and T507K, which are typically not targeted by SHP2 inhibitors .
Comparison with Similar Compounds
SHP2 protein degrader-1 is unique compared to other similar compounds due to its high efficiency in degrading SHP2 protein and its potent anti-tumor activity. Similar compounds include:
Properties
Molecular Formula |
C42H51Cl2N11O8 |
---|---|
Molecular Weight |
908.8 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-[2-[4-[[[1-[6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl]-4-methylpiperidin-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C42H51Cl2N11O8/c1-42(10-13-53(14-11-42)33-25-47-37(38(45)49-33)29-5-2-6-30(43)36(29)44)48-24-27-26-54(52-51-27)15-17-61-19-21-63-23-22-62-20-18-60-16-12-46-31-7-3-4-28-35(31)41(59)55(40(28)58)32-8-9-34(56)50-39(32)57/h2-7,25-26,32,46,48H,8-24H2,1H3,(H2,45,49)(H,50,56,57) |
InChI Key |
PVZCLGQITBYVPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)NCC4=CN(N=N4)CCOCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.